molecular formula C12H15F9INO3Si B136737 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- CAS No. 135587-13-2

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-

Cat. No.: B136737
CAS No.: 135587-13-2
M. Wt: 547.23 g/mol
InChI Key: LZXRMBONGPXFCO-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- is a complex organofluorine compound It is characterized by the presence of a highly fluorinated alkyl chain and a unique bicyclic structure containing silicon, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- typically involves multiple steps:

    Fluorination: The initial step involves the fluorination of a suitable hexyl precursor to introduce the nonafluoroalkyl chain.

    Iodination: The fluorinated hexyl compound is then subjected to iodination to introduce the iodine atom at the desired position.

    Cyclization: The final step involves the cyclization of the iodinated compound with appropriate reagents to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- involves its interaction with molecular targets through its fluorinated chain and bicyclic structure. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins . The bicyclic structure can provide specific binding interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)- is unique due to its combination of a highly fluorinated chain and a complex bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

CAS No.

135587-13-2

Molecular Formula

C12H15F9INO3Si

Molecular Weight

547.23 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H15F9INO3Si/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(22)27-24-4-1-23(2-5-25-27)3-6-26-27/h8H,1-7H2

InChI Key

LZXRMBONGPXFCO-UHFFFAOYSA-N

SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Synonyms

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-sila bicyclo(3.3.3)undecane

Origin of Product

United States

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